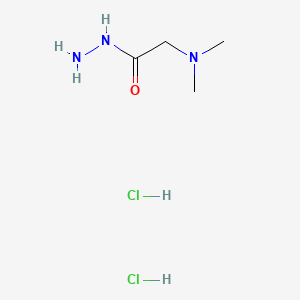
N,N-Dimethylglycine Hydrazide Dihydrochloride
Overview
Description
“N,N-Dimethylglycine Hydrazide Dihydrochloride” is a derivative of the amino acid glycine . It is used as a reagent for aldehydes and ketones .
Synthesis Analysis
The synthesis of “N,N-Dimethylglycine Hydrazide Dihydrochloride” involves the reaction of N,N-dimethylglycine ethyl ester and hydrazine hydrate in absolute alcohol .Molecular Structure Analysis
The molecular formula of “N,N-Dimethylglycine Hydrazide Dihydrochloride” is C4H11N3O.2HCl . The molecular weight is 190.07 .Physical And Chemical Properties Analysis
“N,N-Dimethylglycine Hydrazide Dihydrochloride” appears as crystals from alcohol . It has a melting point of 214.5°C . The percent composition is C 25.28%, H 6.89%, N 22.11%, O 8.42%, Cl 37.31% .Scientific Research Applications
Feed Additive in Poultry Diets
N,N-Dimethylglycine (DMG), a naturally occurring organic compound, has been evaluated for its tolerance, safety, and bioaccumulation when used as a feed additive in broiler diets . It was found that DMG at 1 g Na-DMG/kg improved the feed:gain ratio in broilers without DMG being accumulated in consumer parts .
Immune Response Enhancement
Research has found that DMG could positively influence the immune response in laboratory animals and humans . This makes it a potential candidate for use in treatments that aim to boost the immune system.
Performance Booster
DMG has been found to boost physical and mental performance in athletes and older people . This suggests it could be used in supplements aimed at enhancing physical and cognitive performance.
Cardiovascular Function Enhancement
DMG has been found to enhance cardiovascular function in clinical patients . This suggests potential applications in treatments for cardiovascular diseases.
Safety and Hazards
“N,N-Dimethylglycine Hydrazide Dihydrochloride” is classified as a combustible solid . It is recommended to avoid contact with skin and clothing, avoid breathing vapors or mists, and not to ingest . If swallowed, immediate medical assistance should be sought . It should not be released into the environment .
Relevant Papers The preparation of “N,N-Dimethylglycine Hydrazide Dihydrochloride” from N,N-dimethylglycine ethyl ester and hydrazine hydrate in absolute alcohol is described in a paper by Viscontini and Meier .
Mechanism of Action
Target of Action
The primary target of N,N-Dimethylglycine Hydrazide Dihydrochloride is the enzyme Monomeric sarcosine oxidase, which is found in Bacillus sp. (strain B-0618) . This enzyme plays a crucial role in the metabolism of sarcosine, a natural amino acid found in muscles and other body tissues .
Mode of Action
The exact mode of action of N,N-Dimethylglycine Hydrazide Dihydrochloride It is believed to interact with its target, monomeric sarcosine oxidase, influencing the enzyme’s activity
Biochemical Pathways
N,N-Dimethylglycine Hydrazide Dihydrochloride: is involved in several biochemical pathways. It plays a role in the metabolism of glycine and serine, as well as betaine metabolism . These pathways are crucial for various biological processes, including protein synthesis and methylation reactions . The compound’s influence on these pathways can have downstream effects on a range of cellular functions.
Result of Action
The molecular and cellular effects of N,N-Dimethylglycine Hydrazide Dihydrochloride ’s action are largely dependent on its interaction with its target enzyme and its role in various biochemical pathways . By influencing the activity of Monomeric sarcosine oxidase and affecting key metabolic pathways, the compound can potentially impact a range of cellular processes.
properties
IUPAC Name |
2-(dimethylamino)acetohydrazide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O.2ClH/c1-7(2)3-4(8)6-5;;/h3,5H2,1-2H3,(H,6,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBXJUMTWCWCEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206582 | |
| Record name | N,N-Dimethylglycine hydrazide dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5787-71-3 | |
| Record name | N,N-Dimethylglycine hydrazide dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005787713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylglycine hydrazide dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIMETHYLGLYCINE HYDRAZIDE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ4BG8WJDZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















